D-Praziquanamine

Vue d'ensemble

Description

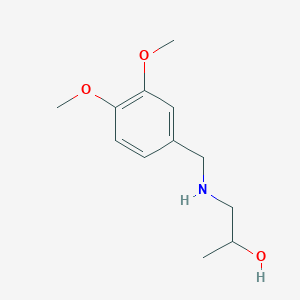

D-Praziquanamine is the inactive isomer of L-Praziquanamine . It’s used as an experimental control . It’s a part of the Praziquantel (PZQ) family, which is the sole effective drug against schistosomiasis .

Synthesis Analysis

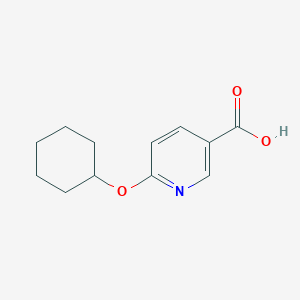

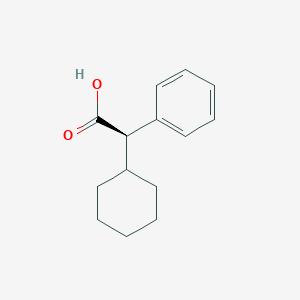

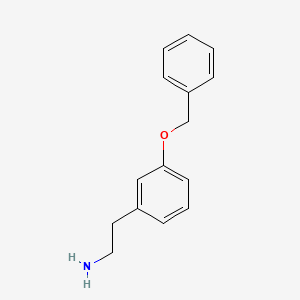

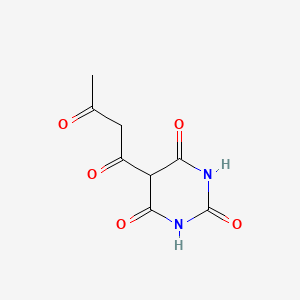

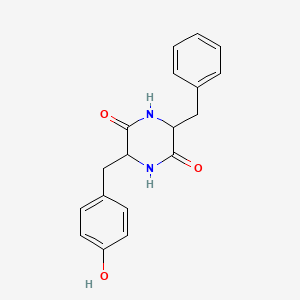

The synthesis of new molecular hybrids with potential antimalarial and antischistosomal activity was designed using the concept of molecular hybridization . A total of seventeen molecular hybrids and two PZQ analogues were prepared by coupling 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid .Molecular Structure Analysis

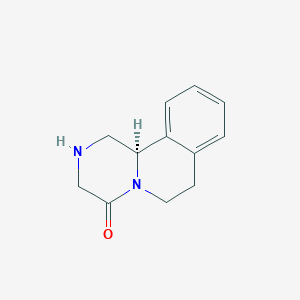

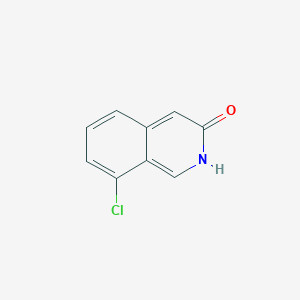

The D-Praziquanamine molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis

In the synthesis of new molecular hybrids, 6-alkylpraziquanamines were coupled with cinnamic acids and cyclohexane carboxylic acid . This process resulted in the creation of seventeen molecular hybrids and two PZQ analogues .Physical And Chemical Properties Analysis

D-Praziquanamine has a molecular weight of 202.252 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 399.7±42.0 °C at 760 mmHg . The exact mass is 202.110611 and the LogP is 0.64 .Applications De Recherche Scientifique

Antimalarial Activity

Malaria remains a significant global health challenge, and drug resistance against existing antimalarial agents necessitates the development of novel therapies. D-Praziquanamine and its analogues have been investigated for their antimalarial potential. Although the synthesized compounds did not exhibit significant activity against Plasmodium falciparum, further optimization may yield promising leads in the fight against malaria .

Antischistosomal Activity

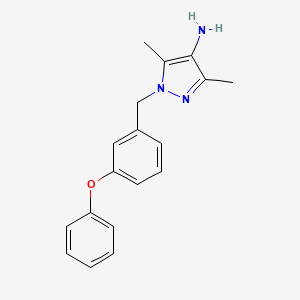

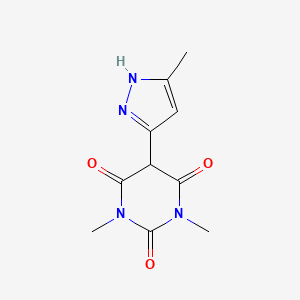

Schistosomiasis, caused by parasitic flatworms of the genus Schistosoma, affects millions of people worldwide. Praziquantel (PZQ) is the primary drug used to treat schistosomiasis, but concerns about drug resistance persist. D-Praziquanamine derivatives, specifically molecular hybrids, have shown activity against schistosomiasis. Notably, compound 32, which bears a para-isopropyl group on the cinnamic acid moiety, exhibited substantial activity at 10 µM (78.2% activity) compared to PZQ. Further optimization of compound 32 could lead to a potential lead compound for schistosomiasis treatment .

Molecular Hybridization Strategy

The concept of molecular hybridization involves combining pharmacophoric units from known bioactive molecules to create new chemical entities. In the case of D-Praziquanamine, researchers coupled 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid to synthesize molecular hybrids. This approach aims to enhance antimalarial and antischistosomal properties .

Optical Purity Determination

Efficiently obtaining enantiopure praziquanamine is crucial for drug development.

Orientations Futures

The development of new therapies to combat diseases like malaria and schistosomiasis is necessary due to the emergence of drug resistance . One particular molecular hybrid, compound 32, which bears a para-isopropyl group on the cinnamic acid moiety, exhibited notable activity and might hold promise as a potential lead compound in the fight against schistosomiasis after further optimization .

Mécanisme D'action

Target of Action

D-Praziquanamine, an isomer of L-Praziquanamine , is hypothesized to target the β subunits of voltage-gated Ca2+ channels, particularly in Schistosoma mansoni and Schistosoma japonicum . These channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular processes.

Mode of Action

Although the exact mechanism of action is still unknown, it is believed that D-Praziquanamine interacts with its targets, leading to disruption of calcium ion homeostasis in the worm . This disruption is thought to result in uncontrolled muscle contraction and paralysis , thereby inhibiting the normal functioning of the parasites.

Pharmacokinetics

Praziquantel, the racemate of D-Praziquanamine, undergoes extensive first-pass metabolism in the liver by the cytochrome P450 (CYP) system, including CYP1A2, CYP3A4, CYP2B1, CYP3A5, and CYP2C19 . This makes its pharmacokinetics susceptible to variability due to interindividual pharmacogenetic differences and interactions with drugs or substances taken concomitantly that induce or inhibit these enzymes . .

Result of Action

The primary result of D-Praziquanamine’s action is the paralysis of parasites, which is achieved by causing uncontrolled muscle contraction through disruption of calcium ion homeostasis . This effect is crucial for its anthelmintic activity against parasitic worm infections such as schistosomiasis .

Action Environment

The action, efficacy, and stability of D-Praziquanamine can be influenced by various environmental factors. These may include the presence of other drugs or substances that can induce or inhibit the enzymes involved in its metabolism . .

Propriétés

IUPAC Name |

(11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRDOUXISKJZGL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CNCC2=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164452 | |

| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Praziquanamine | |

CAS RN |

55375-92-3 | |

| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55375-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praziquanamine, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW22SZ7JPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)

![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)